molecular formula C13H11NO B3047829 Methanone, (4-methylphenyl)-4-pyridinyl- CAS No. 14548-30-2

Methanone, (4-methylphenyl)-4-pyridinyl-

Cat. No.: B3047829
CAS No.: 14548-30-2
M. Wt: 197.23 g/mol
InChI Key: BCMJOPYGJGOYJH-UHFFFAOYSA-N
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Description

Methanone, (4-methylphenyl)-4-pyridinyl-, also known as 4-methylbenzophenone, is an organic compound with the molecular formula C14H12O. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 4-methylphenyl group. This compound is used in various industrial applications, including as a photoinitiator in UV-curable coatings and inks.

Mechanism of Action

Target of Action

The primary targets of Methanone, (4-methylphenyl)-4-pyridinyl-, also known as Pyridin-4-yl-(p-tolyl)methanone, are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways affected by Methanone, (4-methylphenyl)-4-pyridinyl-

Result of Action

The molecular and cellular effects of Methanone, (4-methylphenyl)-4-pyridinyl- are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how Methanone, (4-methylphenyl)-4-pyridinyl- interacts with its targets and exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methylphenyl)-4-pyridinyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylbenzoyl chloride and pyridine as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of Methanone, (4-methylphenyl)-4-pyridinyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methylphenyl)-4-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

    Oxidation: 4-methylbenzoic acid and pyridine-4-carboxylic acid.

    Reduction: 4-methylphenyl-4-pyridylmethanol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methanone, (4-methylphenyl)-4-pyridinyl- has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymer chemistry for UV-curable resins and coatings.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Studied for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of UV-curable inks and coatings for various substrates.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A parent compound with similar photoinitiating properties but lacks the 4-methyl and pyridinyl substitutions.

    4-Methylbenzophenone: Similar structure but without the pyridinyl group.

    4-Methoxybenzophenone: Contains a methoxy group instead of a methyl group.

Uniqueness

Methanone, (4-methylphenyl)-4-pyridinyl- is unique due to the presence of both 4-methyl and pyridinyl groups, which enhance its photoinitiating efficiency and broaden its application range in various fields.

Properties

IUPAC Name

(4-methylphenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMJOPYGJGOYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536858
Record name (4-Methylphenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-30-2
Record name (4-Methylphenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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